molecular formula C23H22N4O4 B2413732 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1185141-51-8

6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2413732
CAS No.: 1185141-51-8
M. Wt: 418.453
InChI Key: VWYFXDCNRSUQQY-UHFFFAOYSA-N
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Description

5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a benzenesulfonamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the condensation of aminopyrazole with β-diketones under acidic conditions . The resulting intermediate is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the process, reducing the time and cost associated with manual synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: N-substituted sulfonamides

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of the pyrazolo[1,5-a]pyrimidine core with the benzenesulfonamide moiety. This structural feature enhances its biological activity and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-5-4-6-16(13-15)23-24-21(31-26-23)11-12-27-22(28)10-8-19(25-27)18-14-17(29-2)7-9-20(18)30-3/h4-10,13-14H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFXDCNRSUQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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